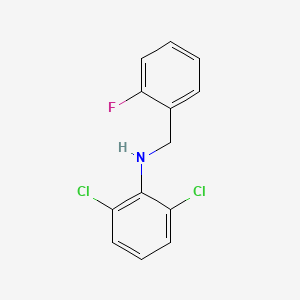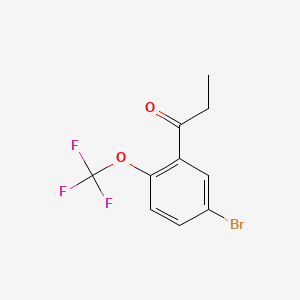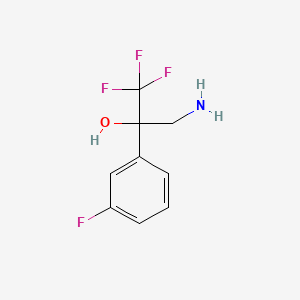
Methyl 3-aminocyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-aminocyclobutanecarboxylate” is a chemical compound with the CAS Number: 74316-29-3 . It is also known as “trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride” and has a molecular weight of 165.62 . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
“Methyl 3-aminocyclobutanecarboxylate” has a molecular formula of CHClNO . Its average mass is 165.618 Da and its monoisotopic mass is 165.055649 Da .Physical And Chemical Properties Analysis
“Methyl 3-aminocyclobutanecarboxylate” is a solid at room temperature . It has a molecular weight of 165.62 .Wissenschaftliche Forschungsanwendungen
Electrocyclic Reactions in Organic Chemistry :
- Methyl 3-formylcyclobutene-3-carboxylate, closely related to Methyl 3-aminocyclobutanecarboxylate, was synthesized to study electrocyclic reactions. Thermolysis of this compound produced methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about the control of torquoselectivity in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Synthesis of Neuroactive Compounds :
- Research has been conducted on synthesizing a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluating their activity as NMDA receptor antagonists and for anticonvulsant properties (Gaoni et al., 1994).
Development of Neuropharmacological Agents :
- The study of 1-aminocyclobutane-1-carboxylate, a NMDA-associated glycine receptor antagonist, highlights its rapid inactivation in vivo, limiting its utility despite in vitro potency (Rao et al., 1990).
Potential in Cancer Therapy :
- Novel boronated aminocyclobutanecarboxylic acids have been synthesized for potential use in neutron capture therapy, particularly for brain tumors. This showcases the compound's relevance in targeted cancer treatments (Kabalka & Yao, 2003; Kabalka & Yao, 2004).
Contribution to Peptide Biosynthesis :
- Studies have shown the importance of certain methylated amino acids, like 3-methyl glutamate, in peptide biosynthesis. Such research underscores the potential of related cyclic amino acids in understanding and manipulating biosynthetic pathways (Mahlert et al., 2007).
Role in DNA Repair Mechanisms :
- Research on Escherichia coli AlkB, an enzyme repairing DNA alkylation damage, provides insight into how certain methylated bases in DNA can be reverted to their unmodified state, implicating the broader importance of methylated compounds in cellular repair processes (Trewick et al., 2002).
Implications in Metabolic Studies :
- The impact of certain lifestyle factors, like cigarette smoking and diet, on drug metabolism has been studied, indicating the broader context in which methylated compounds, including Methyl 3-aminocyclobutanecarboxylate, could be relevant (Conney & Reidenberg, 2012).
Safety and Hazards
“Methyl 3-aminocyclobutanecarboxylate” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
While specific future directions for “Methyl 3-aminocyclobutanecarboxylate” are not mentioned in the available resources, it’s worth noting that there is a renewed interest in the aminoglycoside class of compounds, including the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that similar compounds like “Methyl 3-aminocyclobutanecarboxylate” could also be the subject of future research and development.
Eigenschaften
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 |
Source


|
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminocyclobutane-1-carboxylate | |
CAS RN |
1206970-19-5 |
Source


|
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

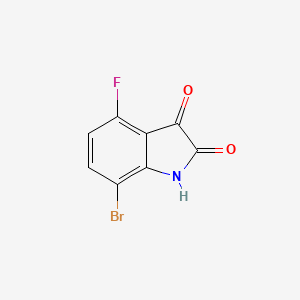
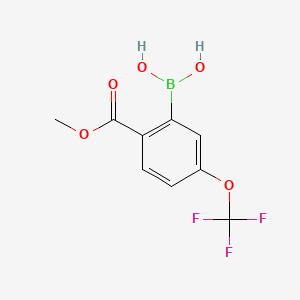
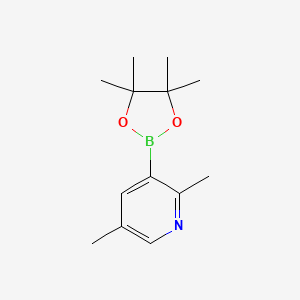

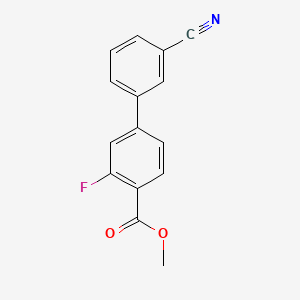

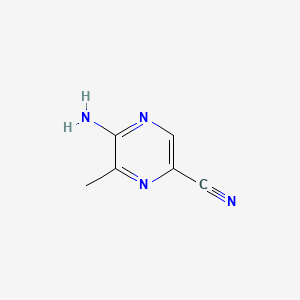
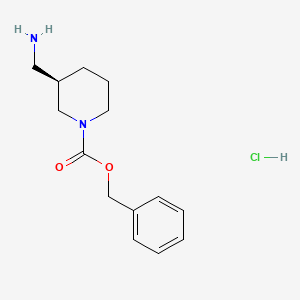

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

